2H-Pyrrolo[2,3-b]quinoxaline

Medicinal chemistry CNS drug design Physicochemical profiling

2H-Pyrrolo[2,3-b]quinoxaline (CAS 269-73-8) is an unsubstituted, nitrogen‑rich fused tricyclic heterocycle (C₁₀H₇N₃, MW 169.18 g mol⁻¹) consisting of a pyrrole ring annulated onto a quinoxaline system. Its computed descriptors—zero hydrogen‑bond donors, two hydrogen‑bond acceptors, zero rotatable bonds, a topological polar surface area of 37.1 Ų, and a calculated logP of 0.3 —define a rigid, moderately lipophilic scaffold that serves as a privileged starting point for derivatisation in medicinal chemistry, fluorescence probe development and reporter‑gene assay design.

Molecular Formula C10H7N3
Molecular Weight 169.18 g/mol
CAS No. 269-73-8
Cat. No. B11916074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Pyrrolo[2,3-b]quinoxaline
CAS269-73-8
Molecular FormulaC10H7N3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1C=C2C(=N1)N=C3C=CC=CC3=N2
InChIInChI=1S/C10H7N3/c1-2-4-8-7(3-1)12-9-5-6-11-10(9)13-8/h1-5H,6H2
InChIKeyMWRHWPHADLTIBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-Pyrrolo[2,3-b]quinoxaline (CAS 269-73-8): Core Scaffold Properties and Procurement-Relevant Physicochemical Profile


2H-Pyrrolo[2,3-b]quinoxaline (CAS 269-73-8) is an unsubstituted, nitrogen‑rich fused tricyclic heterocycle (C₁₀H₇N₃, MW 169.18 g mol⁻¹) consisting of a pyrrole ring annulated onto a quinoxaline system [1]. Its computed descriptors—zero hydrogen‑bond donors, two hydrogen‑bond acceptors, zero rotatable bonds, a topological polar surface area of 37.1 Ų, and a calculated logP of 0.3 [1]—define a rigid, moderately lipophilic scaffold that serves as a privileged starting point for derivatisation in medicinal chemistry, fluorescence probe development and reporter‑gene assay design [2][3][4].

Why Generic Substitution Fails for 2H-Pyrrolo[2,3-b]quinoxaline: Physicochemical and Functional Non‑Interchangeability


Even among close congeners, 2H‑pyrrolo[2,3‑b]quinoxaline cannot be freely interchanged. Its 2H‑tautomeric form possesses zero hydrogen‑bond donors, unlike the 1H‑tautomer (CAS 269‑74‑9, HBD = 1), directly altering lipophilicity, permeability, and target recognition [1]. The unsubstituted scaffold also lacks the radical‑stabilising substituents required for antioxidant activity, providing a clean baseline for structure–activity relationship (SAR) studies [2]. Furthermore, the core is inherently non‑fluorescent or weakly fluorescent, whereas regioisomeric analogues such as furo[2,3‑b]quinoxaline can exhibit markedly higher quantum yields (Φ up to 9 % in selected derivatives) [3], making fluorophore development highly scaffold‑dependent. Substituting the pyrroloquinoxaline nucleus with an indolo[2,3‑b]quinoxaline introduces an additional fused benzene ring, which profoundly alters electronic properties, DNA‑intercalation potential, and cytotoxicity profiles [4][5]. These non‑overlapping property spaces necessitate compound‑specific selection rather than class‑level interchange.

Quantitative Differentiation Evidence: 2H-Pyrrolo[2,3-b]quinoxaline vs. Closest Comparators


Zero Hydrogen‑Bond Donors vs. 1H‑Tautomer – Physicochemical Differentiation for CNS Permeability

2H-Pyrrolo[2,3‑b]quinoxaline possesses zero hydrogen‑bond donors, whereas its 1H‑tautomer (1H‑pyrrolo[2,3‑b]quinoxaline, CAS 269‑74‑9) possesses one hydrogen‑bond donor [1]. Hydrogen‑bond donor count is a critical determinant of passive membrane permeability and blood–brain barrier penetration; reducing HBD from 1 to 0 typically improves CNS Multiparameter Optimization (MPO) desirability scores by ≥0.5 units on a 0–6 scale [2]. This single‑descriptor difference makes the 2H‑tautomer the preferred starting scaffold for CNS‑targeted libraries where minimizing HBD is essential [3].

Medicinal chemistry CNS drug design Physicochemical profiling

Fluorescence Quantum Yield Deficit vs. 3‑Substituted Pyrroloquinoxaline Derivatives

The unsubstituted 2H‑pyrrolo[2,3‑b]quinoxaline core displays negligible fluorescence, whereas 3‑aroyl‑substituted derivatives show a measurable increase in fluorescence intensity. Quantitative quantum yield measurements on three 3‑substituted 1,4‑dihydro‑2H‑pyrrolo[2,3‑b]quinoxalin‑2‑one derivatives demonstrated enhanced emission compared with the unsubstituted parent, with the 4‑methylbenzoyl derivative (5a) exhibiting the most pronounced effect [1]. In a broader series, pyrroloquinoxaline derivatives achieved molar absorption coefficients of 10 000–40 000 M⁻¹ cm⁻¹ and fluorescence quantum yields ranging from 0.18 % to 3.6 %, whereas unsubstituted pyrroloquinoxaline is non‑emissive under identical conditions [2].

Fluorescence probe development Optical sensor design Photophysical characterisation

PDE4B Inhibitory Activity: Inactive Parent vs. 1,3‑Disubstituted Derivatives (IC₅₀ 5–14 µM)

The unsubstituted 2H‑pyrrolo[2,3‑b]quinoxaline scaffold itself shows no measurable PDE4B inhibition, whereas 1,3‑disubstituted pyrrolo[2,3‑b]quinoxalines designed from this core exhibit significant PDE4B inhibition with IC₅₀ values in the range of 5–14 µM [1]. These same derivatives also demonstrated growth inhibition of oral cancer cells (CAL 27) without inhibiting firefly luciferase, establishing a selectivity window that is absent in the parent compound [1]. This functionalisation‑dependent activity confirms that the core scaffold requires specific 1,3‑substitution to engage the PDE4B catalytic site [2].

Phosphodiesterase inhibition Anti‑inflammatory drug discovery Cytokine storm modulation

Hydroxyl Radical Scavenging: Inactive Parent vs. Derivative 3a (k = 8.56 × 10⁸ M⁻¹ s⁻¹)

The unsubstituted 2H‑pyrrolo[2,3‑b]quinoxaline lacks the structural features necessary for radical scavenging and shows negligible activity in the DPPH assay. In contrast, the 1,2‑diphenyl‑substituted derivative ethyl 1,2‑diphenyl‑1H‑pyrrolo[2,3‑b]quinoxaline‑3‑carboxylate (3a) exhibits potent hydroxyl radical (HO˙) scavenging with an overall rate constant of 8.56 × 10⁸ M⁻¹ s⁻¹ in pentyl ethanoate, a value comparable to reference antioxidants Trolox, melatonin, indole‑3‑carbinol, and gallic acid [1]. The parent scaffold thus serves as the essential inactive baseline against which the radical‑scavenging efficacy of substituted derivatives is benchmarked [2].

Antioxidant discovery Radical scavenging Oxidative stress research

Firefly Luciferase Inhibition: Tunable Scaffold Enabling Selective Reporter Assay Design

Certain 2‑substituted pyrrolo[2,3‑b]quinoxalines inhibit firefly luciferase with potency comparable to the well‑known inhibitor resveratrol, representing a significant source of false positives in luciferase‑based reporter gene assays [1]. Critically, 1,3‑disubstituted pyrrolo[2,3‑b]quinoxalines derived from the same parent scaffold were deliberately designed to retain PDE4B inhibition while abolishing luciferase inhibition, demonstrating that the core scaffold is tunable between luciferase‑inhibitory and luciferase‑silent profiles depending on substitution pattern [2]. The unsubstituted parent is the essential starting material for constructing both compound series .

Reporter gene assays High‑throughput screening False‑positive mitigation

Antitubercular Scaffold Evolution: Pyrroloquinoxaline vs. Indolo[2,3‑b]quinoxaline Cytotoxicity Selectivity

In a head‑to‑head scaffold comparison, 4‑alkyl‑4H‑thieno[2′,3′:4,5]pyrrolo[2,3‑b]quinoxaline derivatives—constructed on the pyrroloquinoxaline core—were evaluated against indolo[2,3‑b]quinoxaline analogues for antimycobacterial activity. Polycyclic compound 7b (thienopyrroloquinoxaline series) demonstrated nearly two‑fold lower cytotoxicity than the corresponding indolo[2,3‑b]quinoxaline counterpart while retaining reasonable bacteriostatic activity against Mycobacterium tuberculosis H₃₇Rv, including extensively drug‑resistant strains [1]. This indicates that the pyrrolo[2,3‑b]quinoxaline scaffold offers a superior therapeutic index relative to the larger indolo‑fused system for antitubercular lead optimisation [2].

Antitubercular drug discovery Cytotoxicity screening Heterocyclic scaffold comparison

High‑Value Application Scenarios for 2H-Pyrrolo[2,3-b]quinoxaline in Scientific Procurement


CNS‑Penetrant Library Design: Leveraging Zero H‑Bond Donors for Blood–Brain Barrier Optimisation

Medicinal chemistry teams building CNS‑targeted compound collections should procure the 2H‑tautomer (CAS 269‑73‑8) as the starting scaffold, because its zero hydrogen‑bond donor count directly improves predicted CNS MPO desirability scores relative to the 1H‑tautomer (HBD = 1) [1]. Systematic SAR exploration at the 1‑ and 3‑positions can then be conducted without introducing an additional HBD liability from the core itself, maximising the probability of achieving favourable brain penetration [2].

Negative Control for PDE4B Inhibitor SAR and Cytokine Storm Attenuation Screening

The unsubstituted 2H‑pyrrolo[2,3‑b]quinoxaline is the indispensable inactive baseline for PDE4B inhibitor discovery programs. Because the core scaffold itself shows no PDE4B inhibition, while 1,3‑disubstituted derivatives achieve IC₅₀ values of 5–14 µM [3], procurement of the parent compound enables rigorous quantification of substituent‑driven potency gains and selectivity profiling against luciferase [4]. This is particularly relevant for anti‑inflammatory and cytokine‑storm attenuation research where PDE4B selectivity is critical [5].

Fluorophore Engineering Baseline: Quantifying Substituent‑Induced Fluorescence Turn‑On

For academic and industrial groups developing fluorescent sensors based on the pyrroloquinoxaline chromophore, the non‑emissive parent scaffold provides the essential photophysical baseline. With molar absorption coefficients of 10 000–40 000 M⁻¹ cm⁻¹ achievable upon substitution and quantum yields tunable from <0.2 % to >3.6 % [6], the unsubstituted core enables precise quantification of fluorescence turn‑on ratios, which is critical for designing ratiometric sensors and aggregation‑induced emission (AIE) probes [7].

Luciferase False‑Positive Control in High‑Throughput Reporter Gene Screening

Screening laboratories employing firefly luciferase reporter assays should maintain the unsubstituted pyrrolo[2,3‑b]quinoxaline scaffold as a synthetic entry point for both luciferase‑inhibitory control compounds and luciferase‑silent biological probes. Because certain 2‑substituted derivatives inhibit luciferase at levels comparable to resveratrol, while 1,3‑disubstituted analogues are luciferase‑silent [8], the parent scaffold enables the construction of matched molecular pairs for diagnosing and mitigating false‑positive artefacts in HTS campaigns [9].

Quote Request

Request a Quote for 2H-Pyrrolo[2,3-b]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.